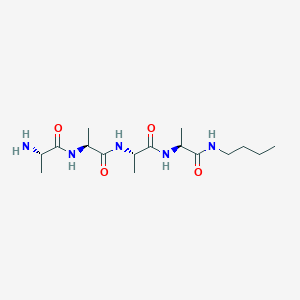
1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- is a heterocyclic compound that features a dioxolane ring fused with a nitrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves acetalization or ketalization processes. For instance, using toluenesulfonic acid as a catalyst in refluxing toluene allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxolanes often employs similar methods but on a larger scale. The use of molecular sieves or orthoesters can enhance water removal, ensuring higher yields and purity of the final product .
化学反应分析
Types of Reactions: 1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.
Reduction: LiAlH4, NaBH4, H2/Ni, Zn/HCl.
Substitution: RLi, RMgX, RCuLi, NH3, RNH2.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols or amines .
科学研究应用
1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- has several scientific research applications:
作用机制
The mechanism of action of 1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- involves its interaction with molecular targets and pathways. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This property makes it a potential candidate for antimicrobial and anticancer applications .
相似化合物的比较
1,3-Dioxane: Similar in structure but with a six-membered ring.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Neosporol: A natural product with a 1,3-dioxolane moiety.
Uniqueness: 1,3-Dioxolane, 4-methyl-2-(5-nitro-2-furanyl)- is unique due to its combination of a dioxolane ring and a nitrofuran moiety, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
50595-37-4 |
|---|---|
分子式 |
C8H9NO5 |
分子量 |
199.16 g/mol |
IUPAC 名称 |
4-methyl-2-(5-nitrofuran-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C8H9NO5/c1-5-4-12-8(13-5)6-2-3-7(14-6)9(10)11/h2-3,5,8H,4H2,1H3 |
InChI 键 |
SKUCFRFZPMVOHX-UHFFFAOYSA-N |
规范 SMILES |
CC1COC(O1)C2=CC=C(O2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
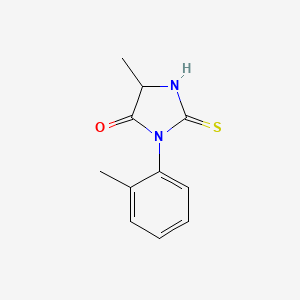
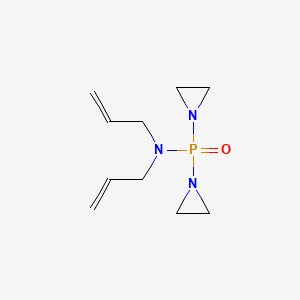
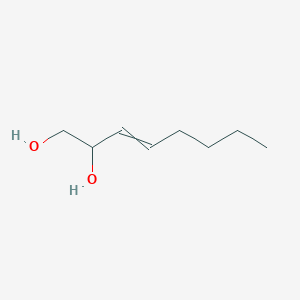


![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
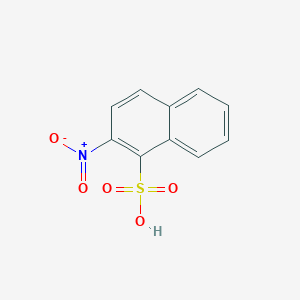
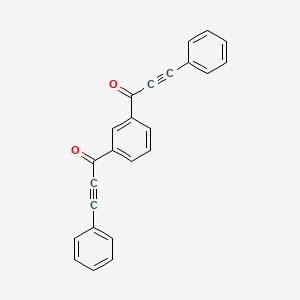
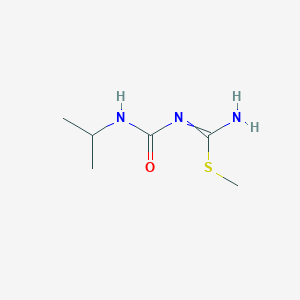
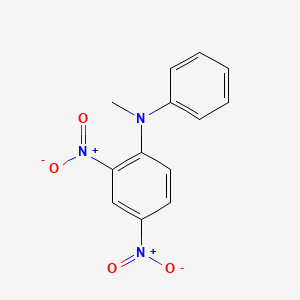
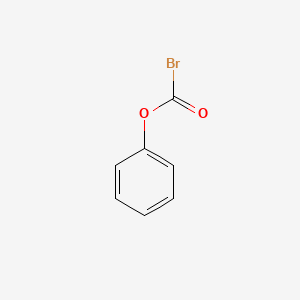
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
